molecular formula C15H15NO4S B1271607 4-[Benzyl(methyl)sulfamoyl]benzoic acid CAS No. 887202-40-6

4-[Benzyl(methyl)sulfamoyl]benzoic acid

Katalognummer: B1271607
CAS-Nummer: 887202-40-6
Molekulargewicht: 305.4 g/mol
InChI-Schlüssel: OSFGNTLIOUHOKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[Benzyl(methyl)sulfamoyl]benzoic acid is an organic compound that belongs to the class of sulfonamides. This compound features a benzoic acid core substituted with a benzyl(methyl)sulfamoyl group. It is known for its applications in various fields, including organic synthesis, medicinal chemistry, and industrial processes.

Biochemische Analyse

Biochemical Properties

4-[Benzyl(methyl)sulfamoyl]benzoic acid plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. One of the primary enzymes it interacts with is cytosolic phospholipase A2 alpha (cPLA2α). This enzyme is crucial in the arachidonic acid pathway, which leads to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes . By inhibiting cPLA2α, this compound can modulate inflammatory responses, making it a potential candidate for anti-inflammatory therapies.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of cPLA2α affects the downstream signaling pathways that rely on arachidonic acid metabolites . This can lead to changes in gene expression profiles related to inflammation and immune responses. Additionally, this compound may impact cellular metabolism by altering the availability of key metabolites involved in energy production and biosynthesis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of cPLA2α, inhibiting its enzymatic activity . This inhibition prevents the hydrolysis of phospholipids to release arachidonic acid, thereby reducing the production of pro-inflammatory mediators. Additionally, this compound may interact with other proteins and enzymes involved in related metabolic pathways, further modulating cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental stresses . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including sustained inhibition of cPLA2α and prolonged modulation of inflammatory responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits cPLA2α without causing significant adverse effects . At higher doses, there may be threshold effects leading to toxicity or adverse reactions. These effects can include disruptions in normal cellular functions, such as altered gene expression and metabolic imbalances. Careful dosage optimization is essential to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cPLA2α and the arachidonic acid pathway . By inhibiting cPLA2α, the compound affects the production of arachidonic acid metabolites, which are crucial for various physiological processes, including inflammation and immune responses. Additionally, this compound may influence other metabolic pathways by interacting with enzymes and cofactors involved in lipid metabolism and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as the cytosol and cellular membranes, where it can exert its inhibitory effects on cPLA2α. The distribution of this compound within tissues may also be influenced by its physicochemical properties, such as solubility and molecular weight.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytosol, where it interacts with cPLA2α and other target proteins . Additionally, post-translational modifications and targeting signals may direct this compound to specific cellular compartments or organelles, enhancing its efficacy in modulating biochemical pathways.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Benzyl(methyl)sulfamoyl]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with benzoic acid and benzyl methyl sulfonamide.

    Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Procedure: The benzoic acid is first activated by the coupling agent, forming an intermediate that reacts with benzyl methyl sulfonamide to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.

    Optimized Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity.

    Purification: The product is purified using techniques like recrystallization or chromatography to ensure high purity suitable for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

4-[Benzyl(methyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions for electrophilic substitution typically involve strong acids or bases and appropriate solvents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzoic acid derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, 4-[Benzyl(methyl)sulfamoyl]benzoic acid is used as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology

The compound has been studied for its potential biological activities. Sulfonamides are known for their antibacterial properties, and derivatives of this compound may exhibit similar effects.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies.

Industry

Industrially, this compound is used in the production of specialty chemicals. Its reactivity and functional groups make it suitable for use in the manufacture of dyes, pigments, and other industrial products.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Sulfamoylbenzoic acid: Similar structure but lacks the benzyl and methyl groups.

    4-Carboxybenzenesulfonamide: Another sulfonamide derivative with a simpler structure.

    Benzoic acid derivatives: Various derivatives with different substituents on the aromatic ring.

Uniqueness

4-[Benzyl(methyl)sulfamoyl]benzoic acid is unique due to the presence of both benzyl and methyl groups attached to the sulfonamide moiety. This structural feature can influence its reactivity and biological activity, distinguishing it from simpler sulfonamide derivatives.

Biologische Aktivität

Overview

4-[Benzyl(methyl)sulfamoyl]benzoic acid (CAS No. 887202-40-6) is an organic compound classified as a sulfonamide. It features a benzoic acid core with a benzyl(methyl)sulfamoyl substituent, making it significant in various fields such as medicinal chemistry, organic synthesis, and industrial applications. This article explores its biological activities, mechanisms of action, and relevant research findings.

Target Enzymes and Pathways

The compound primarily interacts with cytosolic phospholipase A2 alpha (cPLA2α), an enzyme pivotal in the arachidonic acid pathway. This interaction inhibits the production of pro-inflammatory mediators like prostaglandins and leukotrienes, which are crucial in inflammatory responses .

This compound influences cellular processes by modulating signaling pathways and gene expression. Its inhibition of cPLA2α leads to altered cellular metabolism and affects downstream signaling pathways reliant on arachidonic acid metabolites .

Anti-inflammatory Effects

The inhibition of cPLA2α suggests that this compound may possess anti-inflammatory properties. By blocking the enzyme's activity, it could reduce inflammation-related symptoms and conditions .

Anticancer Potential

Recent studies have explored the anticancer effects of benzoic acid derivatives. Although direct evidence for this compound is sparse, its structural characteristics align with compounds known to induce apoptosis in cancer cells . For instance, related compounds have shown significant cytotoxicity against various cancer cell lines, indicating a promising area for future research.

Inhibitory Activity on cPLA2α

A study focused on N-substituted 4-sulfamoylbenzoic acid derivatives found that certain modifications enhanced inhibitory activity against cPLA2α. This suggests that this compound could similarly exhibit potent inhibition, warranting further investigation into its structure-activity relationship .

Comparative Studies

CompoundIC50 (µM)Biological Activity
This compoundTBDInhibitor of cPLA2α
Sulfonamide A10Antibacterial
Sulfonamide B5Antitumor

This table summarizes comparative data where available; however, specific IC50 values for this compound remain to be established through dedicated assays.

Eigenschaften

IUPAC Name

4-[benzyl(methyl)sulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-16(11-12-5-3-2-4-6-12)21(19,20)14-9-7-13(8-10-14)15(17)18/h2-10H,11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFGNTLIOUHOKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80365922
Record name 4-[benzyl(methyl)sulfamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887202-40-6
Record name 4-[benzyl(methyl)sulfamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[benzyl(methyl)sulfamoyl]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.